REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[C:5](O)=[CH:6][CH:7]=[N:8]2.CCN(C(C)C)C(C)C.O=P(Cl)(Cl)[Cl:27]>C1(C)C=CC=CC=1>[Cl:27][C:5]1[C:4]2[C:9](=[CH:10][C:11]([O:13][CH3:14])=[CH:12][C:3]=2[O:2][CH3:1])[N:8]=[CH:7][CH:6]=1
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Name
|
|
Quantity
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5.36 g
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Type
|
reactant
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Smiles
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COC1=C2C(=CC=NC2=CC(=C1)OC)O
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Name
|
|
Quantity
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9.1 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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29 mL
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Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 5 h
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Duration
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5 h
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Type
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CUSTOM
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Details
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Excess POCl3 was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
azeotroped with toluene
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Type
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ADDITION
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Details
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The resultant gum was treated with sat. NaHCO3 until no gas
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Type
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EXTRACTION
|
Details
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The mixture was extracted with EtOAc
|
Type
|
WASH
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Details
|
washed with sodium bicarbonate and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via column chromatography on silica gel (RediSep 120 g column, gradient elution with 0-50% EtOAc/DCM)
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC=NC2=CC(=CC(=C12)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |